![molecular formula C7H6ClN3O2 B13606667 Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)
Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride
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Overview
Description
Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of interleukin-17A (IL-17A), which is implicated in various autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridazine with α-haloketones, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The carboxylic acid group is then introduced through subsequent functionalization reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and other electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways, particularly those involving IL-17A.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases due to its IL-17A inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride involves its interaction with IL-17A, a pro-inflammatory cytokine. By inhibiting IL-17A, this compound can reduce inflammation and tissue damage associated with autoimmune diseases. The molecular targets include the IL-17 receptor, which is a heterodimer formed by the IL-17RA and IL-17RC subunits .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: Known for their kinase inhibition activity and potential as anticancer agents.
Imidazo[1,2-b]pyrimidines: Studied for their wide range of applications in medicinal chemistry, including antiviral and antitubercular properties.
Uniqueness: Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride stands out due to its specific inhibition of IL-17A, making it a promising candidate for treating autoimmune diseases. Its unique structure allows for selective interaction with the IL-17 receptor, providing a targeted approach to modulating immune responses .
Biological Activity
Imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride is a compound that falls within the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
Imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride features a fused bicyclic structure comprising an imidazole and a pyridazine ring with a carboxylic acid group. The presence of halogen substituents enhances its reactivity and biological activity. The hydrochloride form indicates that it is a salt, which can influence its solubility and stability in various environments .
Anticancer Activity
Research has demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer properties. A study synthesized various derivatives and evaluated their binding affinities to amyloid plaques, with some compounds showing promising results for potential use as imaging agents in cancer diagnostics. For instance, 2-(4′-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine displayed a high binding affinity of Ki=11.0nM .
Anti-inflammatory and Antiviral Effects
Imidazo[1,2-b]pyridazines have also been studied for their anti-inflammatory and antiviral activities. A recent review highlighted their potential as inhibitors of IL-17A, which is implicated in psoriasis treatment . The structure-activity relationship studies indicated that specific substitutions on the imidazo[1,2-b]pyridazine scaffold could enhance these biological activities .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-b]pyridazines has revealed that modifications at the 6-position significantly influence biological activity. For example:
Compound | Substitution | Binding Affinity (nM) |
---|---|---|
4 | Dimethylaminophenyl | 11.0 |
20a | Methylthio | 550 ± 23 |
PIB | N/A | 11.0 ± 0.2 |
This table summarizes key findings from binding affinity studies where different substitutions were tested .
Case Studies
- Amyloid Plaque Binding : A study investigated various imidazo[1,2-b]pyridazine derivatives for their capacity to bind to amyloid plaques associated with Alzheimer's disease. The results indicated that specific structural modifications could lead to improved binding affinities, suggesting potential for development as diagnostic tools .
- Psoriasis Treatment : Another study focused on the inhibition of IL-17A with imidazo[1,2-b]pyridazines. Compounds were tested for their ability to reduce IL-17A levels in vitro, showing promise as therapeutic agents for autoimmune conditions like psoriasis .
Properties
Molecular Formula |
C7H6ClN3O2 |
---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-4-8-6-2-1-3-9-10(5)6;/h1-4H,(H,11,12);1H |
InChI Key |
WUMPYCUWKPSMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)C(=O)O.Cl |
Origin of Product |
United States |
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